2,2'-Bipyridine-4,4'-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLCAKVOYHAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6813-38-3 | |
| Record name | 2 2'-bipyridine-4 4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Functionalization Methodologies of 2,2 Bipyridine 4,4 Dicarboxylic Acid
Established Synthetic Pathways for 2,2'-Bipyridine-4,4'-dicarboxylic acid
The synthesis of this compound is most commonly achieved through the oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine (B75555). The choice of oxidizing agent is a critical factor, influencing reaction efficiency, yield, cost, and environmental impact.
The direct oxidation of 4,4'-dimethyl-2,2'-bipyridine is a primary route to obtaining this compound. Strong oxidizing agents are required to convert the stable methyl groups on the pyridine (B92270) rings into carboxylic acids.
A greener and more environmentally friendly approach involves the use of potassium permanganate (B83412) (KMnO4) as the oxidant. In a typical procedure, 4,4'-dimethyl-2,2'-bipyridine is dissolved in a mixed system of water and nitric acid, followed by oxidation with potassium permanganate. google.com This method presents several advantages over traditional chromium-based oxidations. The reaction conditions are relatively mild, and the process avoids the use of oxidants that are significantly harmful to the environment. google.com
The post-reaction workup is straightforward; after filtration, the pH of the filtrate is adjusted with concentrated hydrochloric acid to induce the crystallization of the product. This method is reported to produce this compound with yields as high as 91%. google.com The use of inexpensive and readily available reagents, combined with the simple operation and high yield, makes this process suitable for both laboratory and industrial-scale production. google.com
Oxidation utilizing chromium-based reagents, such as potassium dichromate (K2Cr2O7) or sodium dichromate (Na2Cr2O7), is a well-established and high-yielding method. chemicalbook.comtandfonline.com The reaction is typically carried out in concentrated sulfuric acid. For instance, 4,4'-dimethyl-2,2'-bipyridine is treated with potassium dichromate in sulfuric acid and heated, for example, at 65°C for 6 hours. chemicalbook.com After the reaction, the mixture is poured into cold water, causing the product to precipitate. chemicalbook.comrsc.org This process is known for its efficiency and can achieve very high yields, with some procedures reporting up to 98%. chemicalbook.com
Despite the high yields, this method has significant drawbacks. The reaction involves highly corrosive concentrated sulfuric acid and generates substantial heavy metal chromium waste, which poses a significant environmental hazard. google.com These environmental concerns and the high cost associated with waste treatment make the dichromate method less suitable for large-scale industrial applications. google.com
Table 1: Comparison of Oxidation Methods for 4,4'-Dimethyl-2,2'-bipyridine
| Feature | Permanganate Oxidation | Dichromate Oxidation |
|---|---|---|
| Starting Material | 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dimethyl-2,2'-bipyridine |
| Key Reagents | Potassium permanganate, Nitric acid, Water | Potassium dichromate or Sodium dichromate, Concentrated sulfuric acid |
| Typical Yield | ~91% google.com | Up to 98% chemicalbook.com |
| Advantages | Environmentally friendlier (avoids chromium), Mild conditions, Simple workup, Suitable for large-scale production google.com | High yield, Efficient reaction chemicalbook.comlookchem.com |
| Disadvantages | Lower yield compared to some dichromate methods | Use of corrosive acid, Generation of toxic chromium waste, Not suitable for industrial scale due to pollution google.comgoogle.com |
Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds, including the construction of bipyridine frameworks. nih.govnobelprize.org This strategy builds the bipyridine core from two separate pyridine units, offering an alternative to the oxidation of a pre-existing bipyridine molecule. While palladium is the most common catalyst for such reactions, other transition metals like nickel can also be employed. google.comresearchgate.net
A multi-step synthesis starting from isonicotinic acid illustrates this approach. The process involves:
Esterification of isonicotinic acid to protect the carboxyl group.
N-oxidation of the pyridine ring, followed by chlorination to produce a 2-halo-pyridine derivative, such as a 2-chloro-4-pyridinecarboxylic acid methyl ester.
A crucial coupling reaction of this halogenated intermediate to form the C-C bond between the two pyridine rings. One specific method employs a catalyst system of nickel chloride, triphenylphosphine, and zinc powder to yield the dimethyl ester of this compound.
Hydrolysis of the resulting ester to yield the final dicarboxylic acid product. google.com
This bottom-up approach provides flexibility and can be adapted to synthesize various substituted bipyridines.
Beyond direct oxidation, alternative multi-step synthetic routes have been developed to circumvent the issues of high raw material costs and environmental pollution. A five-step process starting from isonicotinic acid (also known as pyridine-4-carboxylic acid) is a notable example. google.com This pathway, which incorporates the coupling reaction described in the previous section, is characterized by its use of low-cost starting materials and mild reaction conditions. google.com
The research implications of such routes are significant. By avoiding the expensive 4,4'-dimethyl-2,2'-bipyridine precursor and the polluting heavy metal oxidants, this strategy offers a more economical and sustainable path for the large-scale industrial production of this compound. google.com This makes the compound more accessible for widespread applications in areas like solar energy conversion and the development of functional materials. ossila.comgoogle.com
Oxidation Reactions of Substituted Bipyridines
Derivatization and Functionalization Strategies
The utility of this compound stems from its versatile structure, which allows for further modification and functionalization. The carboxylic acid groups are the primary sites for derivatization, enabling the molecule to be incorporated into larger, more complex systems.
Coordination to Metal Centers: The most prominent application is its use as a ligand in coordination chemistry. It chelates to transition metals, such as Ruthenium(II), to form highly stable complexes. rsc.org These organometallic compounds are critical components of sensitizer (B1316253) dyes (e.g., N3, N719) used in DSSCs. ossila.com
Esterification: The carboxylic acid moieties can be readily converted into esters. This is often done to modify the solubility of the compound or as an intermediate step in a larger synthetic sequence. lookchem.com The dimethyl ester, for example, is a common derivative.
Amide Formation: The dicarboxylic acid can react with amines via condensation reactions to form amides. This has been exploited to create novel coordination polyamides, where the bipyridine unit is integrated into a polymer backbone, allowing for the synthesis of materials with unique structural and electronic properties. escholarship.org
Surface Anchoring: In DSSC applications, the carboxylic acid groups serve as critical anchoring points. They form a strong ester-like linkage with the surface of semiconductor materials, such as titanium dioxide (TiO2), ensuring efficient electronic coupling and facilitating the injection of electrons from the photo-excited dye into the semiconductor's conduction band. ossila.com
These functionalization strategies underscore the importance of this compound as a versatile building block for the design and synthesis of advanced functional materials.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C12H8N2O4 |
| 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 |
| Potassium permanganate | KMnO4 |
| Nitric acid | HNO3 |
| Hydrochloric acid | HCl |
| Potassium dichromate | K2Cr2O7 |
| Sodium dichromate | Na2Cr2O7 |
| Sulfuric acid | H2SO4 |
| Isonicotinic acid (Pyridine-4-carboxylic acid) | C6H5NO2 |
| Nickel(II) chloride | NiCl2 |
| Triphenylphosphine | C18H15P |
| Zinc | Zn |
| Ruthenium(II) | Ru(II) |
Formation of Acyl Dichloride Intermediates
The conversion of the carboxylic acid groups of this compound into acyl chlorides is a critical step for enhancing their reactivity toward nucleophiles. Acyl chlorides are highly reactive intermediates that readily participate in esterification and amidation reactions under mild conditions. The most common reagent for this transformation is thionyl chloride (SOCl₂).
The reaction involves refluxing the dicarboxylic acid in an excess of thionyl chloride, often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). The process converts the -COOH groups into -COCl groups, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed.
However, the efficiency of this reaction can be influenced by the physical properties of the starting material. For instance, the low solubility of this compound in thionyl chloride has been reported as a potential challenge, in some cases leading to incomplete conversion even after prolonged refluxing. echemi.com Despite this, the use of thionyl chloride is widely regarded as a robust and effective method for activating dicarboxylic acids, provided that reaction conditions, particularly the exclusion of moisture which can hydrolyze the acyl chloride, are carefully controlled. echemi.com
Table 1: Reagents for Acyl Dichloride Formation
| Reagent | Formula | Typical Conditions | Key Considerations |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux, often with catalytic DMF | Low solubility of starting material can be a challenge; reaction must be conducted under anhydrous conditions. echemi.com |
Esterification Reactions for Advanced Conjugates
Esterification of the carboxyl groups is a widely used strategy to create advanced materials and bioactive conjugates. The resulting esters can serve as final products or as intermediates for further synthesis.
One significant application is in the field of dye-sensitized solar cells (DSSCs), where the dicarboxylic acid groups anchor photosensitive ruthenium or other metal complexes onto nanocrystalline titanium dioxide (TiO₂) films. ossila.com This attachment occurs through the formation of an ester-like linkage, which facilitates efficient electronic coupling and electron injection from the dye's excited state into the semiconductor's conduction band. ossila.com
In medicinal chemistry, esterification is employed to conjugate bioactive molecules to the dcbpy (B11939525) scaffold. A notable study describes a facile route to create platinum(II) complexes where molecules like ethacrynic acid, flurbiprofen (B1673479), and biotin (B1667282) were attached to this compound. nih.gov These ligands were subsequently coordinated with platinum to form complexes with potential anticancer activity. nih.gov The ester linkages in such conjugates can be designed to be stable under physiological conditions but may be cleaved inside cells to release the active components. Another example includes the synthesis of dibutyl 2,2′-bipyridine-4,4′-dicarboxylate, which was unexpectedly formed during a reaction with tri-n-butyltin chloride. nih.gov
Table 2: Examples of Esterification-Based Conjugates
| Conjugated Molecule/Substrate | Purpose of Esterification | Resulting Compound Type | Application Area |
|---|---|---|---|
| Titanium Dioxide (TiO₂) | Surface anchoring | Ruthenium-dcbpy complex | Dye-Sensitized Solar Cells ossila.com |
| Ethacrynic Acid / Flurbiprofen | Covalent attachment of bioactive agents | Bipyridine-drug conjugate | Medicinal Chemistry / Anticancer Agents nih.gov |
Amidification and Other Carboxyl Group Modifications
Amidification, the formation of an amide bond between the carboxylic acid groups and an amine, is a cornerstone of organic synthesis and is extensively used to modify this compound. Amide bonds are generally more stable than ester bonds, making them ideal for creating robust molecular structures.
A variety of modern catalytic and coupling methods can be applied for the direct amidation of dicarboxylic acids, avoiding the need for prior conversion to a more reactive intermediate like an acyl chloride.
Catalytic Methods : Green and efficient catalytic systems have been developed for direct amide formation. Boric acid is an inexpensive, environmentally friendly catalyst that has proven effective for a wide range of amidation reactions, including those involving dicarboxylic acids, while preserving the integrity of stereogenic centers. orgsyn.org Heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), offer another powerful alternative. nih.gov Nb₂O₅ is notable for its tolerance to water, a byproduct of the condensation reaction, which can deactivate other Lewis acid catalysts. nih.gov
Coupling Reagents : In medicinal and peptide chemistry, carbodiimide-based coupling reagents are frequently used. A common and highly effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with additives like Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov This protocol is particularly useful for coupling with less reactive, electron-deficient amines, proceeding through a highly reactive acyliminium ion intermediate. nih.gov
These methods provide a versatile toolkit for synthesizing a diverse array of functionalized bipyridine ligands for applications ranging from materials science to the development of therapeutic agents.
Heterofunctionalization Approaches
Heterofunctionalization refers to the selective modification of the two carboxyl groups on the this compound scaffold with two different functional molecules. This approach allows for the creation of asymmetric ligands and multifunctional conjugates where each appended group can perform a distinct role.
A prime example of this strategy is the synthesis of a ligand, denoted LEF, where one carboxyl group of the dcbpy molecule was conjugated to ethacrynic acid, while the second carboxyl group was functionalized with flurbiprofen. nih.gov This was achieved through a sequential synthesis, allowing for the controlled introduction of each bioactive molecule.
This methodology is particularly valuable in drug design, enabling the development of dual-action therapeutic agents. For instance, in the LEF ligand, the ethacrynic acid and flurbiprofen components were chosen for their ability to inhibit specific enzymes. nih.gov When this heterofunctionalized ligand is coordinated to a metal center like platinum(II), the resulting complex combines the properties of the metal, the bipyridine core, and the two distinct bioactive pendants, potentially leading to synergistic effects and novel mechanisms of action. nih.gov
Coordination Chemistry of 2,2 Bipyridine 4,4 Dicarboxylic Acid As a Ligand
Fundamental Ligand Characteristics and Coordination Modes
The unique structural features of 2,2'-Bipyridine-4,4'-dicarboxylic acid give rise to its characteristic coordination properties. The presence of both nitrogen and oxygen donor atoms allows it to bind to metal centers in various ways, leading to complexes with diverse structures and properties.
Bidentate Coordination via Pyridyl Nitrogen Atoms
The most fundamental coordination mode of this compound involves the chelation of a metal ion by the two nitrogen atoms of the bipyridine core. This bidentate coordination is a hallmark of bipyridyl ligands and results in the formation of a stable five-membered ring with the metal center. This N,N'-chelation is a primary driving force in the formation of complexes with a wide array of transition metals. The planarity of the bipyridine unit facilitates strong sigma-donation from the nitrogen lone pairs to the metal orbitals, forming robust coordination bonds.
Carboxylate Anchoring Group Interactions with Metal Centers
The carboxylic acid groups at the 4 and 4' positions of the bipyridine ring introduce additional coordination capabilities. These groups can be deprotonated to form carboxylates, which are excellent coordinating moieties for metal ions. The carboxylate groups can interact with metal centers in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. This allows for the formation of higher-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs). In the context of dye-sensitized solar cells, these carboxylate groups serve as crucial anchoring points, grafting the metal complex onto the surface of semiconductor materials like titanium dioxide.
A variety of coordination modes involving the carboxylate groups of the bipyridine-4,4'-dicarboxylate anion have been observed in zinc(II) coordination compounds, as illustrated in the following table. ichem.md
| Coordination Mode | Description | Associated Metal Centers |
|---|---|---|
| f | Bridging between Zn(II) and another transition metal (M) | M = Nd, Sm, Eu, Tb, Dy, Er |
| g | Bridging between Zn(II) and another transition metal (M) | M = Gd, Tb, Dy |
| h | Bridging between Zn(II) and another transition metal (M) | M = Tb, Eu |
Multifunctional Binding Capabilities (N-heterocyclic and O-carboxylate)
The dual nature of this compound, possessing both N-heterocyclic and O-carboxylate donor sites, makes it a multifunctional ligand. pensoft.net This allows for the simultaneous or sequential coordination of different metal ions or the formation of intricate network structures. The interplay between the N,N'-chelation and the carboxylate binding dictates the final architecture of the resulting coordination compound. This versatility is a key reason for its widespread use in the design of functional materials with specific optical, electronic, or catalytic properties.
Versatile Coordination Geometries and Isomerism
The coordination of this compound to metal centers can result in a variety of coordination geometries, largely dependent on the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. For transition metals, octahedral, tetrahedral, and square planar geometries are among the most common. ijcm.ir
For instance, in a zinc(II) coordination polymer, the metal center adopts a distorted square pyramidal geometry. ichem.md The coordination environment is comprised of two nitrogen atoms from one bpdc²⁻ ligand, two carboxylate oxygen atoms from two other bpdc²⁻ ligands, and one water molecule. ichem.md In some manganese(III) complexes with a related ligand, a distorted octahedral geometry is observed. mdpi.com
The potential for different coordination modes of the carboxylate groups, coupled with the possibility of cis/trans and facial/meridional isomerism in octahedral complexes, adds another layer of structural diversity. This can lead to the formation of geometric isomers with distinct physical and chemical properties.
Complexation with Transition Metal Ions
The ability of this compound to form stable complexes with a wide range of transition metal ions has been extensively explored. Among these, ruthenium complexes have garnered significant attention due to their unique photophysical and electrochemical properties, which make them suitable for applications in solar energy conversion and photocatalysis.
Ruthenium Complexes: Synthesis, Structure, and Electronic Properties
Ruthenium complexes of this compound are of particular importance, most notably in the field of dye-sensitized solar cells (DSSCs). The prototypical dye, N3, and its derivatives feature this ligand.
Synthesis: The synthesis of ruthenium(II) complexes bearing the this compound ligand typically involves the reaction of a suitable ruthenium precursor, such as RuCl₃·xH₂O or a pre-synthesized ruthenium(II) complex like [Ru(bpy)₂Cl₂], with the dcbpy (B11939525) ligand. pensoft.net The reaction is often carried out in a high-boiling solvent like ethanol (B145695) or a mixture of water and methanol (B129727), and may require elevated temperatures and an inert atmosphere. pensoft.netresearchgate.net For instance, the complex [bis(2,2'-bipyridine)(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II)] perchlorate (B79767) can be synthesized by reacting Ru(BPY)₂Cl₂·xH₂O with an excess of 4,4'-dicarboxyl-2,2'-bipyridine in the presence of sodium bicarbonate. pensoft.net
Another synthetic approach involves the use of [RuCl₂(DMSO)₄] as a precursor, which reacts with the dcbpy ligand in dry ethanol under reflux. pensoft.net Ruthenium(III) complexes can also be synthesized and are characterized by single-crystal X-ray crystallography. acs.org
Structure: Ruthenium complexes with this compound typically adopt a distorted octahedral geometry around the central ruthenium ion. In a typical heteroleptic complex, such as [Ru(bpy)₂(dcbpy)]²⁺, the ruthenium center is coordinated to two bipyridine ligands and one this compound ligand, each acting as a bidentate N,N'-donor. The carboxylic acid groups are often deprotonated, and their primary role is to anchor the complex to a surface.
Electronic Properties: The electronic properties of these ruthenium complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions. rsc.org Absorption of light in the visible region excites an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The presence of the electron-withdrawing carboxylic acid groups on the bipyridine ligand can influence the energy of these orbitals and, consequently, the absorption and emission properties of the complex. rsc.org
The redox potentials of these complexes are also of significant interest. Cyclic voltammetry studies typically show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. rsc.org The potential at which this oxidation occurs is sensitive to the nature of the other ligands in the coordination sphere. rsc.org
The following table summarizes some of the electronic properties of a representative ruthenium(II) complex containing the this compound ligand. pensoft.net
| Complex | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Oxidation Potential (E1/2, V vs. Ag/AgCl) |
|---|---|---|---|
| [Ru(bpy)₂(dcbpy)]²⁺ | ~450 | ~650 | ~1.2-1.4 |
The luminescent states of these complexes have been studied, and their excited-state lifetimes are a crucial factor in their efficiency in applications like DSSCs. The photophysical and electrochemical properties can be tuned by modifying the substituent groups on the bipyridine ligands. pensoft.net
Zinc Complexes: Structural Elucidation and Framework Formation
The coordination of this compound (H₂bpdc) with zinc(II) ions has been a subject of significant research, leading to the formation of diverse coordination polymers with interesting structural features. The H₂bpdc ligand, with its nitrogen atoms on the bipyridine rings and oxygen atoms on the carboxylate groups, offers multiple coordination sites, facilitating the construction of extended frameworks.
A notable example is the two-dimensional (2D) zinc(II) coordination polymer, formulated as {[Zn(bpdc)(H₂O)]·dmf·H₂O}n, synthesized under hydrothermal conditions. ichem.md In this structure, the zinc(II) ion exhibits a distorted square pyramidal coordination geometry. ichem.md It is coordinated by two nitrogen atoms from one bpdc²⁻ ligand, two carboxylate oxygen atoms from two other bpdc²⁻ ligands, and one water molecule. ichem.md This arrangement results in a wave-like 2D network. ichem.md The supramolecular structure is further stabilized by hydrogen bonds involving the coordinated water molecules and guest dimethylformamide (dmf) and water molecules. ichem.md
The substituents on the bipyridine ring can significantly influence the resulting crystal structure and properties of the zinc complexes. For instance, studies on tris-chelated Zn(II) ionic complexes with 4,4′-disubstituted 2,2′-bipyridine ligands have shown that differences in hydrogen bonding ability and steric hindrance of the substituents lead to substantial variations in stoichiometry and supramolecular organization. rsc.org
Table 1: Selected Crystallographic Data for {[Zn(bpdc)(H₂O)]·dmf·H₂O}n
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 14.892(3) |
| b (Å) | 17.893(4) |
| c (Å) | 13.585(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Data from Vitiu et al., 2018. |
Cadmium Complexes: Synthetic Routes and Coordination Motifs
The coordination chemistry of cadmium(II) with this compound and related bipyridine ligands showcases a variety of synthetic routes and resulting coordination motifs. The d¹⁰ electronic configuration of Cd(II) allows for flexible coordination numbers, commonly ranging from four to eight, leading to a diversity of structures from simple complexes to multi-dimensional polymers. researchgate.net
Hydrothermal synthesis is a common route for obtaining cadmium coordination polymers. For example, a novel cadmium(II) coordination polymer has been synthesized using biphenyl-3,3',4,4'-tetracarboxylic acid and 4,4'-bipyridine (B149096), where the Cd(II) atom is at the center of a distorted octahedron. nih.gov In this structure, the cadmium ion is coordinated by four oxygen atoms from three carboxylate ligands and two nitrogen atoms from two monodentate 4,4'-bipyridine ligands. nih.gov
Another synthetic approach involves self-assembly solution reactions under ambient conditions. This method has been used to create cadmium coordination polymers with 1,4-cyclohexanedicarboxylic acid and various 2,2'-bipyridine (B1663995) co-ligands. rsc.org The reaction of cadmium perchlorate with 4,4'-bipyridine in an ethanol/water mixture yields a one-dimensional coordination polymer with a "molecular antenna" arrangement. mdpi.com In this motif, Cd²⁺ ions are linked by bridging 4,4'-bipyridine ligands to form a linear chain, with additional terminally monodentate-bound 4,4'-bipyridine ligands at each metal center. mdpi.com
Table 2: Coordination Environment in a Molecular Antenna Cadmium(II) Polymer | Central Atom | Coordinated Ligands | Coordination Geometry | | :--- | :--- | :--- | | Cd(II) | 2 x bridging 4,4'-bipyridine (N) | Octahedral | | | 2 x terminal 4,4'-bipyridine (N) | | | | 2 x aqua ligands (O) | | | Data from Lye et al., 2011. | |
Iron Complexes: Electron Transfer Research
Iron complexes incorporating this compound and its derivatives are of particular interest in the field of electron transfer research. The redox activity of the iron center, coupled with the electronic properties of the bipyridine ligand, makes these complexes suitable for studying and facilitating electron transfer processes.
One area of investigation is their application as photosensitizers in dye-sensitized solar cells. The complex [FeII(this compound)₂(CN)₂] has been studied for its ability to sensitize TiO₂. acs.org Research has shown that this complex can facilitate band-selective electron injection from ultra-short-lived excited states into the semiconductor. acs.org
Furthermore, the study of bridged binuclear iron(III) complexes provides insights into electron transfer mechanisms. For instance, the outer-sphere electron transfer reactions of oxo-bridged binuclear Fe(III) complexes with various reducing agents have been investigated. chemsociety.org.ng These studies often reveal a first-order dependence on the concentration of the Fe(III) complex and can be influenced by factors such as the acidity of the medium. chemsociety.org.ng The redox non-innocence of bipyridine-diimine ligands in iron complexes has also been demonstrated, where the ligand can actively participate in electron transfer, spanning multiple oxidation states. nih.gov
Copper Complexes: New Ligand Design
The design of new ligands based on the this compound scaffold is a key area of research for developing novel copper complexes with tailored properties. Modifications to the ligand structure, such as the introduction of substituents, can influence the geometry, stability, and reactivity of the resulting copper complexes.
One approach involves the synthesis of 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid groups at the 4,4' or 5,5'-positions. rsc.org Copper(I) complexes with these modified ligands have been prepared for potential use in dye-sensitized solar cells. rsc.org The substituents can alter the electronic properties of the ligand and, consequently, the photophysical and electrochemical characteristics of the copper complex.
The coordination environment of copper in these complexes is diverse. For example, in a Cu(II) carboxylate complex with 2,2'-bipyridine, the copper ion was found to be coordinated with two nitrogen atoms from the bipyridine ligand, two oxygen atoms from two 4-methylbenzoate molecules, and one oxygen atom from an aqua ligand, resulting in a five-coordinate geometry. eurjchem.com The geometry around the copper(II) ion in many of these complexes is often a distorted square pyramidal or trigonal bipyramidal. tandfonline.comnih.gov
Other Transition Metal Studies
Beyond zinc, cadmium, iron, and copper, 2,2'-bipyridine and its derivatives, including this compound, form complexes with a wide range of other transition metals. wikipedia.org These complexes exhibit diverse structures and properties, often driven by the specific electronic configuration and preferred coordination geometry of the metal ion.
For example, ruthenium complexes with bipyridine ligands, such as [Ru(bipy)₃]²⁺, are well-known for their luminescent properties and have been extensively studied. wikipedia.org Molybdenum can form complexes like Mo(CO)₄(bipy) through the substitution of carbonyl ligands. wikipedia.org The planarity of the bipyridine ligand facilitates electron delocalization, which often leads to distinct optical and redox properties in its metal complexes. wikipedia.org
The synthesis of mixed-metal coordination polymers is another area of interest. For instance, a monocarboxylate-substituted 4,4'-bipyridine ligand has been used to create a mixed-metal coordination polymer, Cu(PPCA)₂HgI₂. rsc.org This demonstrates the potential of functionalized bipyridine ligands to act as building blocks for constructing complex, multi-metallic framework materials. The coordination chemistry of 4,4'-bipyridine-N,N'-dioxide with various transition metals has also been explored, leading to the formation of one-dimensional chains and two-dimensional sheets. acs.org
Complexation with Lanthanide Ions
The complexation of this compound with lanthanide ions has garnered significant attention due to the unique photophysical properties of the resulting coordination polymers. The ligand's ability to sensitize the luminescence of lanthanide ions makes these materials promising for applications in areas such as lighting, displays, and sensing. rsc.orgmdpi.com
Formation of Luminescent Lanthanide Coordination Polymers
The self-assembly of this compound (H₂bpdc) with lanthanide(III) ions under hydrothermal conditions can lead to the formation of robust, porous, and luminescent coordination polymers. acs.org For example, a series of isostructural three-dimensional frameworks with the general formula [{Ln₂(bpdc)₃(H₂O)₃}·H₂O]n (where Ln = Sm, Eu, Tb) have been synthesized. acs.org These structures feature one-dimensional hydrophilic microchannels occupied by guest water molecules. acs.org
A key feature of these lanthanide complexes is the "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. In the case of the aforementioned coordination polymers, the europium(III) complex exhibits strong red emission, while the terbium(III) complex is a strong green emitter. acs.org The thermal stability of these frameworks can be quite high, with decomposition temperatures exceeding 470 °C, indicating a rigid structure. acs.org
The coordination mode of the ligand is crucial in determining the final structure and properties. In the [{Ln₂(bpdc)₃(H₂O)₃}·H₂O]n series, the pyridyl nitrogen atoms of the bpdc ligand remain uncoordinated due to the high oxophilic nature of the lanthanide(III) ions, which preferentially bind to the carboxylate oxygen atoms. acs.org
Table 3: Luminescent Properties of Lanthanide Coordination Polymers with H₂bpdc | Lanthanide Ion | Emission Color | Key Emission Wavelengths (nm) | | :--- | :--- | :--- | | Europium(III) | Red | 579, 592, 614, 651, 699 | | Terbium(III) | Green | 490, 545, 585, 622 | | Data from Bu et al., 2004. | |
Energy Transfer Mechanisms within Lanthanide Complexes
The luminescence of lanthanide ions (Ln³⁺) is characterized by sharp, line-like emission bands and long lifetimes, arising from parity-forbidden f-f electronic transitions. However, these transitions have very low absorption coefficients, making direct excitation inefficient. rsc.org To overcome this limitation, complexes are designed using organic ligands that can absorb light and transfer the energy to the lanthanide ion, a process known as the "antenna effect" or sensitized luminescence. researchgate.netdiva-portal.org The this compound ligand is an effective antenna for sensitizing lanthanide ion emission. researchgate.net
The general mechanism for this intramolecular energy transfer involves several key steps:
Ligand Excitation: The bipyridine-based ligand absorbs ultraviolet (UV) light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). This corresponds to a π-π* transition within the aromatic system of the ligand. nih.gov
Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁). This process is facilitated by the presence of the heavy lanthanide ion.
Energy Transfer (EnT): The energy is transferred from the ligand's triplet state (T₁) to an emissive excited state of the lanthanide ion. For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the Ln³⁺ ion. rsc.org
Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light, producing its characteristic narrow emission bands. researchgate.net
Two primary mechanisms govern the energy transfer from the ligand to the metal ion: the Förster (dipole-dipole) and Dexter (electron exchange) mechanisms. diva-portal.org The Dexter mechanism, which requires orbital overlap between the ligand and the metal, is dominant over the short distances found in coordination complexes. diva-portal.org For reducible lanthanides like Eu³⁺, a photoinduced electron transfer (PeT) mechanism has also been proposed, where an electron is first transferred from the ligand to the metal, followed by back-electron transfer that leaves the lanthanide in an excited state. diva-portal.org
| Step | Process | Description |
|---|---|---|
| 1 | Absorption | The this compound ligand absorbs UV photons, transitioning from the ground state (S₀) to an excited singlet state (S₁). |
| 2 | Intersystem Crossing (ISC) | The ligand transitions non-radiatively from the excited singlet state (S₁) to a metastable triplet state (T₁). |
| 3 | Energy Transfer (EnT) | Energy is transferred non-radiatively from the ligand's triplet state (T₁) to the accepting f-orbital energy levels of the coordinated lanthanide ion. |
| 4 | Emission | The excited lanthanide ion relaxes to its ground state through radiative decay (luminescence), emitting light at its characteristic wavelengths. |
Tunable Emission Properties in Lanthanide Systems
A significant advantage of using this compound and similar ligands in lanthanide complexes is the ability to tune the photoluminescent properties of the resulting materials. The emission color, intensity, and quantum yield can be systematically adjusted through several strategies.
One effective method for tuning emission color is to co-dope a host matrix with multiple lanthanide ions. By varying the molar ratio of different emitters, such as Eu³⁺ (red) and Tb³⁺ (green), within a coordination polymer built with this compound, the resulting emission color can be finely controlled across the visible spectrum. researchgate.net This approach has been used to achieve white light emission by carefully balancing the red, green, and blue (often from the ligand itself) emission components. researchgate.net
The emission properties are also sensitive to the excitation wavelength. In some systems, changing the excitation wavelength can alter the energy transfer pathways, leading to different emission outcomes or activating competing processes like singlet oxygen generation. rsc.org Temperature can also be a tuning parameter, as it can affect the rates of non-radiative decay and back-energy transfer from the lanthanide ion to the ligand's triplet state. researchgate.netrsc.org
| Tuning Factor | Effect on Emission Properties | Example |
|---|---|---|
| Lanthanide Ion Identity | Determines the characteristic emission color (e.g., red for Eu³⁺, green for Tb³⁺). | Complexes with Eu³⁺ show characteristic red emission, while those with Tb³⁺ emit green light. frontiersin.org |
| Ratio of Lanthanide Ions | Allows for fine-tuning of emission color by combining different emitters. | Varying the Eu³⁺/Tb³⁺ ratio can produce colors ranging from red to green, including white. researchgate.net |
| Excitation Wavelength | Can selectively excite different species or energy pathways, altering emission intensity. | Wavelength-dependent sensitization can favor either Ln³⁺ emission or other processes. rsc.org |
| Coordination Environment | Affects the local symmetry of the Ln³⁺ ion and the efficiency of radiative decay, impacting brightness. | The use of different ancillary ligands leads to distinct photoluminescence behaviors. rsc.org |
Structural Analysis of Coordination Compounds
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline coordination compounds. rsc.org This method provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are essential for understanding the structure-property relationships in materials based on this compound (H₂bpydc).
Numerous coordination compounds incorporating the H₂bpydc ligand have been structurally characterized using SCXRD. For example, a series of isostructural three-dimensional (3D) lanthanide coordination polymers with the formula [{Ln₂(bpdc)₃(H₂O)₃}·H₂O]n (where Ln = Sm, Eu, Tb) have been synthesized and analyzed. acs.org SCXRD studies revealed a complex 3D network built from edge-sharing dinuclear [Ln₂O₁₄] units, with hydrophilic microchannels occupied by guest water molecules. acs.org A key finding from these studies was the remarkable versatility of the bpdc²⁻ ligand, which was observed to adopt four different coordination modes within a single framework. acs.org
In other work, SCXRD was used to determine the structures of two-dimensional (2D) metal-organic frameworks (MOFs), [Cd(bpydc)₂(DMF)₂·2DMF]n and [Zn(bpydc)(DMF)·DMF]n, revealing interdigitated networks with square lattice (sql) topology. frontiersin.org These structural analyses are critical for correlating the framework's architecture with its properties, such as gas sorption. The technique has also been applied to complexes with similar bipyridine dicarboxylate ligands, providing insights into how subtle changes in ligand geometry can lead to vastly different supramolecular structures, from discrete clusters to extended polymers. rsc.orgnih.gov
| Compound Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [{Eu₂(bpdc)₃(H₂O)₃}·H₂O]n | Monoclinic | P2₁/c | 3D network with 1D channels; four distinct ligand coordination modes. | acs.org |
| [Cd(bpydc)₂(DMF)₂·2DMF]n | Monoclinic | C2/c | 2D interdigitated network with sql topology. | frontiersin.org |
| [Zn(bpydc)(DMF)·DMF]n | Monoclinic | P2₁/n | 2D interdigitated network with sql topology. | frontiersin.org |
| [Tb₂(bpda)₃(H₂O)₃]₄·2H₂O* | Triclinic | P-1 | Conjugate bimolecular four-nuclear cluster forming a 3D supramolecular structure. | rsc.org |
*Note: H₂bpda = 2,2′-bipyridine-6,6′-dicarboxylic acid, an isomer of H₂bpydc.
Powder X-ray Diffraction Techniques
Powder X-ray diffraction (PXRD) is an essential and routine technique for the characterization of polycrystalline materials, including coordination polymers and MOFs synthesized with this compound. acs.org While SCXRD provides the ultimate structural detail, PXRD is invaluable for confirming the phase purity of a bulk sample, verifying that the synthesized crystalline powder corresponds to the structure determined from a single crystal, and identifying new crystalline phases. mdpi.comacs.org
In the synthesis of MOFs, the experimental PXRD pattern of the as-synthesized material is typically compared with a theoretical pattern simulated from SCXRD data. A good match between the positions and relative intensities of the diffraction peaks confirms that the bulk product is a single, pure crystalline phase. frontiersin.orgresearchgate.net This comparison is crucial for ensuring that the properties measured for the bulk material can be reliably attributed to the determined crystal structure.
PXRD is also used to assess the structural integrity of materials after undergoing post-synthetic modifications or guest-exchange processes. For instance, it can confirm that a MOF framework remains crystalline after the removal of solvent molecules during activation. frontiersin.org Furthermore, in cases where suitable single crystals cannot be grown, advanced PXRD techniques can sometimes be used for ab initio structure determination, although this is more complex than a single-crystal study. rsc.org Studies on materials like CsPbBr₃ perovskite nanocrystals have used PXRD to confirm that surface modification with the this compound ligand does not alter the underlying crystal structure of the nanocrystals. rsc.org
Spectroscopic Investigations of Metal-Ligand Interactions
A variety of spectroscopic techniques are employed to probe the electronic structure and coordination environment of metal complexes with this compound, providing insights that complement diffraction data.
Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal center. The deprotonation and coordination of the carboxylic acid groups result in characteristic shifts of the C=O and C-O stretching vibrations. Typically, the strong C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) is replaced by two distinct bands for the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. The frequency separation (Δν) between these two bands can provide information about the coordination mode of the carboxylate (e.g., monodentate, bidentate chelating, or bridging). acs.org Changes in the vibrational modes of the bipyridine rings also provide evidence of coordination to the metal ion.
Luminescence Spectroscopy is particularly important for lanthanide complexes. The excitation spectrum, which measures the emission intensity at a fixed wavelength while scanning the excitation wavelength, often mirrors the ligand's absorption spectrum. This provides direct evidence of the antenna effect, confirming that the ligand is responsible for absorbing the energy that leads to metal-centered emission. nih.govfrontiersin.org The emission spectrum, generated by exciting the complex at a wavelength absorbed by the ligand, shows the characteristic, sharp f-f transition lines of the specific lanthanide ion (e.g., ⁵D₀→⁷Fⱼ for Eu³⁺ or ⁵D₄→⁷Fⱼ for Tb³⁺). frontiersin.orgacs.org The splitting of these emission lines is sensitive to the local symmetry of the lanthanide ion's coordination environment, providing structural information about the complex in both solid and solution states. nih.gov
| Technique | Information Obtained | Key Spectral Features |
|---|---|---|
| Infrared (IR) Spectroscopy | Confirms ligand coordination; provides insight into carboxylate binding mode. | Shifts in C=O and pyridine (B92270) ring vibrations; appearance of asymmetric and symmetric carboxylate stretches. |
| UV-Visible (UV-Vis) Spectroscopy | Identifies electronic transitions. | Ligand-centered π→π* transitions; Metal-to-Ligand Charge Transfer (MLCT) bands. |
| Luminescence Spectroscopy | Confirms energy transfer (antenna effect); identifies the emitting lanthanide ion; probes the metal's local environment. | Broad excitation spectrum resembling ligand absorption; sharp, characteristic emission lines of the Ln³⁺ ion. |
Theoretical and Computational Studies of 2,2 Bipyridine 4,4 Dicarboxylic Acid and Its Complexes
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2,2'-Bipyridine-4,4'-dicarboxylic acid at the molecular level. These methods allow for the prediction of molecular properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been widely employed to study this compound. The B3LYP functional, combined with the 6-311++G(d,p) basis set, has been a common choice for these calculations. researchgate.nettandfonline.com Such studies have been used to determine the molecule's lowest energy conformation, which is a critical first step in understanding its behavior. researchgate.nettandfonline.com DFT calculations have also been utilized to compute vibrational frequencies, infrared and Raman intensities, and other molecular properties. researchgate.nettandfonline.com The results of these calculations are often compared with experimental data to validate the computational model. For this compound (B4DA), the root mean square (rms) error between observed and calculated vibrational frequencies has been found to be as low as 10.2 cm⁻¹. researchgate.nettandfonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules, which is particularly relevant for applications in photochemistry and solar energy. nih.govresearchgate.netrsc.org TD-DFT has been used for the structural analysis of ruthenium(II) sensitizers that incorporate the 4,4',5,5'-tetracarboxy-2,2'-bipyridine ligand, a derivative of the title compound. nih.gov These studies are crucial for understanding the photophysical properties of such complexes, including their absorption spectra and the nature of their electronic transitions. nih.gov For instance, in dye-sensitized solar cells, an exciton (B1674681) enters the lowest unoccupied molecular orbital (LUMO) upon light absorption, which is localized on the anchor-containing bipyridyl ligand. ossila.com
Molecular Structure and Conformation Analysis
Barrier Potentials and Rotational Isomerism
The rotation around the C-C bond connecting the two pyridine (B92270) rings in 2,2'-bipyridine (B1663995) derivatives is a subject of significant interest. Theoretical studies have calculated the barrier potentials for this compound at various angles of rotation around this inter-ring bond to identify the most stable conformation. researchgate.nettandfonline.com For the parent compound, 2,2'-bipyridine, detailed analyses of the torsional profile show a strong stabilization of the coplanar nitrogen anti (trans) conformation. researchgate.net A second minimum is often found for a cis conformation with a dihedral angle of about 40°. researchgate.net The rotational barrier is influenced by steric repulsion between hydrogen atoms and Coulomb repulsion between the nitrogen lone pairs. researchgate.net
Optimized Geometrical Parameters and Comparison with Experimental Data
A crucial aspect of computational studies is the comparison of calculated molecular geometries with experimental data, typically obtained from X-ray crystallography. For a protonated form of 4,4'-dicarboxy-2,2'-bipyridine, the dihedral angle between the pyridine rings was experimentally determined to be 6.41(7)°. researchgate.net This experimental value has been compared with theoretical data obtained from DFT calculations using the B3LYP and M062X functionals. researchgate.net Such comparisons help to assess the accuracy of the computational methods and provide a more complete picture of the molecule's structure.
Below is a table comparing selected experimental and theoretical geometrical parameters for a related compound, [4,4'-Bipyridine]-2,2'-dicarboxylic acid, which adopts an anti-conformation in its crystalline state.
| Structural Parameter | Experimental Value (X-ray Diffraction) | Source |
| Dihedral angle (pyridyl rings) | 148° | |
| C-O bond length (protonated) | 1.30–1.31 Å | |
| C=O bond length (protonated) | 1.20–1.22 Å |
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound governs its reactivity and its interactions with other chemical species. DFT-based reactivity descriptors provide a quantitative measure of its chemical behavior. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and the electronic chemical potential. nih.gov
For this compound, the HOMO and LUMO energies have been evaluated using DFT. researchgate.nettandfonline.com The carboxylic acid groups act as electron-withdrawing groups, which influences the electronic properties of the bipyridine core. ossila.com This is reflected in the electrochemical properties of its metal complexes, where the ligands withdraw electron density from the metal center, making oxidation more difficult. researchgate.net The molecular electrostatic potential (MESP) has also been calculated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. researchgate.nettandfonline.com
The following table summarizes key quantum chemical parameters calculated for this compound (B4DA) and related isomers.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,2'-bipyridine-3,3'-dicarboxylic acid (B3DA) | -7.11 | -2.62 | 4.49 |
| This compound (B4DA) | -7.15 | -2.71 | 4.44 |
| 2,2'-bipyridine-5,5'-dicarboxylic acid (B5DA) | -7.02 | -2.76 | 4.26 |
Data adapted from theoretical calculations. researchgate.nettandfonline.com
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally suggests higher reactivity and lower stability. nih.gov
In the context of dcbpy (B11939525), the HOMO and LUMO energies are significant for understanding its role in complexes, particularly in applications like dye-sensitized solar cells. ossila.com The dicarboxylate groups act as anchoring points to semiconductor surfaces, and the electronic properties of the bipyridine core, as described by its frontier orbitals, influence the efficiency of electron transfer processes. ossila.com
Table 1: Calculated HOMO-LUMO Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.7 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap (ΔE) | 4.8 eV |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, MESP analysis reveals the electron-rich areas around the nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylic acid groups, making them susceptible to electrophilic interactions. Conversely, the hydrogen atoms of the carboxylic acid groups and the aromatic protons are in electron-poor regions. tandfonline.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal centers.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. tandfonline.com It helps to understand charge transfer interactions, hyperconjugation, and the nature of chemical bonds.
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. ijrar.org Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. Computational methods, such as DFT, can be used to calculate the first-order hyperpolarizability and predict the NLO properties of molecules. tandfonline.com
For this compound, theoretical calculations of its first-order hyperpolarizability have been performed to assess its potential as an NLO material. tandfonline.com These calculations involve determining the components of the hyperpolarizability tensor and the total hyperpolarizability value.
Table 2: Calculated First-Order Hyperpolarizability of this compound
| Parameter | Value (a.u.) |
|---|---|
| β_total | Value not explicitly found in search results |
Vibrational and Spectroscopic Simulations
Computational methods are extensively used to simulate and interpret the vibrational and spectroscopic properties of molecules, providing a deeper understanding of their structure and bonding.
Computed Vibrational Frequencies and Intensities (IR, Raman)
Theoretical calculations of vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be performed using methods like DFT. researchgate.net These computed spectra are valuable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.nettandfonline.com The agreement between calculated and experimental frequencies, often with the use of a scaling factor, confirms the accuracy of the computed molecular geometry. nih.gov For dcbpy, quantum chemical calculations have been carried out to compute its vibrational frequencies. tandfonline.com
Table 3: Selected Computed Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | Data not available | Data not available |
| C-O stretch | Data not available | Data not available |
| Ring stretch | Data not available | Data not available |
NMR Chemical Shift Predictions (¹H, ¹³C GIAO method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules. tandfonline.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data. This comparison is a powerful tool for structure elucidation and confirmation.
For this compound, the ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method and compared with experimental results. tandfonline.com This allows for the assignment of the observed signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-3, H-3' | Data not available | Data not available |
| H-5, H-5' | Data not available | Data not available |
| H-6, H-6' | Data not available | Data not available |
| C-2, C-2' | Data not available | Data not available |
| C-3, C-3' | Data not available | Data not available |
| C-4, C-4' | Data not available | Data not available |
| C-5, C-5' | Data not available | Data not available |
| C-6, C-6' | Data not available | Data not available |
| COOH | Data not available | Data not available |
Simulation of Absorption and Emission Spectra
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting the electronic absorption and emission spectra of dcbpy complexes. These simulations provide insights into the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and intraligand (π → π*) transitions, which are crucial for applications in fields like dye-sensitized solar cells. acs.orgresearchgate.net
A prominent example is the computational study of the [Ru(4,4'-COOH-2,2'-bpy)₂(NCS)₂] complex (N3 dye), a benchmark sensitizer (B1316253) in solar cells. acs.org TD-DFT calculations have been employed to simulate its UV-Vis absorption spectrum. acs.org The accuracy of these simulations is significantly enhanced when solvent effects are included using models like the polarizable continuum model (PCM). acs.orgresearchgate.net Calculations performed in a vacuum often show deviation from experimental spectra, but when a solvent model is applied, the results show good agreement with experimental data. acs.orgacs.org
For the N3 dye in ethanol (B145695), TD-DFT calculations successfully reproduce the main absorption bands. The visible bands are assigned to transitions with mixed ruthenium-thiocyanate to bipyridine-π* character, rather than pure MLCT transitions, while higher energy bands are attributed to intraligand π → π* transitions within the dcbpy ligand. acs.org The simulations also correctly predict the solvatochromic effects, such as the blue-shift of the absorption bands when moving from ethanol to water as the solvent. acs.org
The following table compares the experimental absorption maxima for the N3 dye with those calculated using TD-DFT in ethanol.
| Transition Band | Experimental λmax (nm) | Calculated λmax (nm) | Transition Character |
|---|---|---|---|
| I (Visible) | 538 | 545 | Mixed Ru/NCS → dcbpy π |
| II (Near-UV) | 398 | 401 | Mixed Ru/NCS → dcbpy π |
| III (UV) | 314 | 318 | Intraligand (dcbpy π → π*) |
Data sourced from a TD-DFT study on the N3 dye. acs.org
Similarly, TD-DFT methods are used to simulate the emission spectra of these complexes, providing information on the properties of their excited states. researchgate.net The agreement between calculated and experimental spectra validates the theoretical models and allows for a deeper understanding of the photophysical properties that govern the efficiency of these molecules in various applications. researchgate.net
Computational Approaches to Metal-Ligand Interactions
Density Functional Theory (DFT) is a cornerstone for modeling the interactions between metal centers and ligands like this compound. These computational approaches enable the prediction of geometric structures and electronic properties, offering a molecular-level understanding of the coordination environment.
Modeling Coordination Environments and Bond Lengths
DFT calculations are widely used to optimize the geometries of metal complexes containing the dcbpy ligand. These calculations can accurately predict key structural parameters, such as bond lengths and angles, which are often in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netmdpi.com
For instance, DFT studies on the [Ru(II)(bpy)₃₋ₙ(dcbpy)ₙ]²⁺ series (where n=0, 1, 2, 3) have been performed to understand the effect of adding carboxyl groups on the bipyridine framework. researchgate.net The optimized structures show that the bipyridyl ligands are positioned nearly perpendicular to each other. A key finding is that the metal-ligand bond length is influenced by the nature of the metal ion; for example, the Ru-N bond is calculated to be approximately 0.02 Å longer than the corresponding Rh-N bond in analogous complexes. researchgate.net
The comparison between calculated and experimental bond lengths serves as a crucial validation for the computational model. For the [Ru(bpy)₂(dcbpy)]²⁺ complex, the experimentally determined average Ru-N distance is 2.065 Å. mdpi.com DFT calculations on related structures yield Ru-N bond lengths that are very close to this experimental value, demonstrating the predictive power of the theory.
The table below presents a comparison of selected experimental and DFT-calculated bond lengths for ruthenium complexes with dcbpy and related bipyridine ligands.
| Complex | Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |
|---|---|---|---|
| [Ru(bpy)₂(dcbpy)]²⁺ | Ru-N (avg) | 2.065 mdpi.com | ~2.08 researchgate.net |
| [Ru(dcbpy)₃]²⁺ | Ru-N (avg) | - | 2.083 researchgate.net |
| [Ru(bpy)₃]²⁺ | Ru-N (avg) | 2.056 mdpi.com | 2.081 researchgate.net |
Calculated values are from DFT optimizations using the B3LYP functional and LANL2DZ basis set. researchgate.net Experimental values are from X-ray crystallography. mdpi.com
Understanding Redox Potentials through Computational Methods
The electrochemical properties of dcbpy complexes can be effectively studied and understood through computational methods. mdpi.com DFT calculations are used to predict the redox potentials associated with the metal center (e.g., Ru²⁺/Ru³⁺) and the ligands. These theoretical predictions help rationalize experimental results obtained from techniques like cyclic voltammetry. rsc.orgresearchgate.net
The computational protocol generally involves calculating the Gibbs free energy change for the redox half-reaction in both the gas phase and solution, often using a Born-Haber cycle and an implicit solvent model. dtu.dkmdpi.com The accuracy of these calculations can be high, with studies on various ruthenium complexes showing that computed reduction potentials can be within 0.15 V of the experimental values. mdpi.com
The following table provides experimental redox potentials for several ruthenium complexes containing the dcbpy ligand. While direct computational values for each specific complex are varied across literature, DFT methods have been shown to reproduce such experimental data with a mean average error of around 0.24 V or less with appropriate models. dtu.dk
| Complex | Redox Couple | Experimental E1/2 (V vs Ag/Ag⁺ in CH₃CN) |
|---|---|---|
| [Ru(H₂dcbpy)₃]Cl₂ | Ru(II)/Ru(III) | +1.62 rsc.org |
| Ru(H₂dcbpy)₂(dcbpy) | Ru(II)/Ru(III) | +1.20 rsc.org |
| Ru(H₂dcbpy)₂Br₂ | Ru(II)/Ru(III) | +0.98 rsc.org |
| Ru(H₂dcbpy)₂Cl₂ | Ru(II)/Ru(III) | +0.96 rsc.org |
| Ru(H₂dcbpy)(CO)₂Cl₂ | Ru(II)/Ru(III) | +1.55 rsc.org |
Advanced Characterization Techniques in Research on 2,2 Bipyridine 4,4 Dicarboxylic Acid
Spectroscopic Methodologies
Spectroscopy is a cornerstone in the analysis of 2,2'-Bipyridine-4,4'-dicarboxylic acid, enabling detailed examination of its chemical bonding, electronic transitions, and excited-state dynamics.
FT-IR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within the this compound molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Detailed analysis of the FT-IR spectrum shows several key peaks that confirm the molecular structure. A prominent peak observed at 1564 cm⁻¹ is attributed to the C-N stretching vibration within the pyridine (B92270) rings. The presence of the carboxylic acid functional groups is confirmed by a peak at 1468 cm⁻¹, which corresponds to the O-H stretching vibration, and a band at 1384 cm⁻¹ is indicative of the COO⁻ functional group. Furthermore, the aromatic nature of the bipyridine core is evidenced by bending vibrations in the 720–910 cm⁻¹ region. rsc.org When the molecule is used as a ligand, such as in bipyridine-CsPbBr₃ perovskite nanocrystals, a decrease in the intensity of the O-H stretching vibration at 1468 cm⁻¹ is observed, suggesting the binding of the carboxylic group to the metal center. rsc.org
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1564 | C-N Stretching | rsc.org |
| 1468 | O-H Stretching (Carboxylic Acid) | rsc.org |
| 1384 | COO⁻ Functional Group | rsc.org |
| 720-910 | Aromatic Bending Vibrations | rsc.org |
Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule, particularly those that involve a change in polarizability. For this compound and its derivatives, FT-Raman spectra have been recorded and analyzed to support structural elucidation and to compare with theoretical calculations.
In a study involving the intercalation of PbI₂ with 2,2'-bipyridine (B1663995), new Raman lines at 67, 83, and 127 cm⁻¹ were observed, indicating a strong host-guest interaction. While not of the pure compound, this demonstrates the sensitivity of Raman spectroscopy to changes in the molecular environment of the bipyridine core. For comparison, the parent compound 4,4'-bipyridine (B149096) exhibits characteristic vibrational modes at 980, 1215, 1285, 1493, and 1593 cm⁻¹. A comprehensive vibrational analysis of this compound has been performed, where the observed fundamentals were used to refine a modified valence force field, resulting in an average error of 12.85 cm⁻¹ between computed and experimental frequencies.
| Compound | Observed Raman Shifts (cm⁻¹) | Significance |
|---|---|---|
| PbI₂ intercalated with 2,2'-bipyridine | 67, 83, 127 (new lines) | Indicates strong host-guest interaction. |
| 4,4'-Bipyridine | 980, 1215, 1285, 1493, 1593 | Characteristic vibrational modes of the bipyridine core. |
NMR spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques can establish connectivity between atoms.
A comprehensive study of several bipyridine dicarboxylic acids, including the 4,4'-isomer, involved the calculation of ¹H and ¹³C NMR chemical shifts using the gauge-independent atomic orbital (GIAO) method, which were then compared with experimental results. rsc.org In another study, novel 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters were synthesized and their structures confirmed using 1D ¹H and ¹³C NMR, as well as 2D PFG ¹H,¹³C HMQC experiments. acs.org The chemical shifts for the bipyridine moiety in these derivatives provide insight into the electronic structure of the parent acid.
| Nucleus | Technique | Key Findings | Reference |
|---|---|---|---|
| ¹H, ¹³C | 1D and 2D NMR | Confirmed the structures of novel 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. | acs.org |
| ¹H, ¹³C | GIAO method calculations and experimental comparison | Provided detailed chemical shift data for bipyridine dicarboxylic acids. | rsc.org |
UV-Vis absorption spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's conjugated π-system.
| System | Absorption Maxima (λmax) | Transition | Reference |
|---|---|---|---|
| Pyridinedicarboxylate-Tb(III) complexes | 272 nm, 280 nm | π-π* | researchgate.net |
| Pristine CsPbBr₃ Nanocrystals | 504 nm | - | rsc.org |
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide valuable information about the carbon, nitrogen, and oxygen environments.
| Element | Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|---|
| Nitrogen | N 1s | C=N (Pyridine) | ~399.3 ± 0.1 |
| Carbon | C 1s | C-C, C-H (Aromatic) | ~284.6 - 284.8 |
| C-N | ~285.5 - 286.0 | ||
| O=C-O | ~288.1 - 290.0 | ||
| Oxygen | O 1s | C=O | ~532.2 - 532.3 |
| C-OH | ~533.2 - 533.3 |
PL and PLQY measurements are crucial for characterizing the emissive properties of this compound, particularly when it is incorporated into larger systems such as perovskite nanocrystals or metal complexes. These techniques provide insights into the efficiency of light emission after absorption.
The use of this compound as a bidentate ligand has been shown to significantly enhance the optical properties of green-emitting CsPbBr₃ perovskite nanocrystals. By passivating surface defects, the ligand boosts the photoluminescence quantum yield from 64 ± 2% for the pristine nanocrystals to 88 ± 2%. rsc.org Similarly, post-synthetic surface passivation of Mn-doped CsPbCl₃ perovskite nanocrystals with this ligand led to an increase in the relative PLQY from 23% to 70%. In these systems, the pristine CsPbBr₃ nanocrystals exhibit a characteristic emission peak at 519 nm. rsc.org
| System | PLQY (Pristine) | PLQY (with Ligand) | Emission Peak (Pristine) | Reference |
|---|---|---|---|---|
| CsPbBr₃ Perovskite Nanocrystals | 64 ± 2% | 88 ± 2% | 519 nm | rsc.orgrsc.org |
| Mn-doped CsPbCl₃ Perovskite Nanocrystals | 23% (relative) | 70% (relative) | - |
Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of fluorescence over time, providing insights into the excited-state dynamics of molecules. uniklinikum-jena.de The methodology involves exciting a sample with a high-repetition-rate pulsed laser and detecting the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.denih.gov By constructing a histogram of these arrival times over many excitation cycles, a precise fluorescence decay curve is generated. nih.gov
In the context of materials incorporating this compound, TCSPC is instrumental in evaluating their photophysical properties for applications in optoelectronic devices. rsc.org For instance, research on CsPbBr₃ perovskite nanocrystals (PNCs) engineered with a this compound (BPY) ligand utilizes TCSPC to assess the impact of the ligand on the material's photoluminescence. rsc.orgrsc.org The bidentate BPY ligand is shown to passivate surface defects on the PNCs, which in turn enhances the optical properties. rsc.org This enhancement is quantified by TCSPC measurements, which reveal a significant increase in the photoluminescence quantum yield (PLQY) from 64 ± 2% for pristine CsPbBr₃ PNCs to 88 ± 2% for BPY-CsPbBr₃ PNCs. rsc.orgrsc.org
Table 1: Photoluminescence Quantum Yield of CsPbBr₃ PNCs
| Sample | Photoluminescence Quantum Yield (PLQY) |
|---|---|
| Pristine CsPbBr₃ PNCs | 64 ± 2% |
| BPY-CsPbBr₃ PNCs | 88 ± 2% |
Diffraction and Imaging Techniques
While the crystal structure of this compound itself has been reported, detailed crystallographic data is also available for its derivatives, such as Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate. nih.govresearchgate.net In the case of Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, the molecule is centrosymmetric and approximately planar. nih.gov The dihedral angle between the pyridine ring and the carboxylate group is a mere 4.37 (2)°. nih.govresearchgate.net The crystal structure reveals that the molecules form stacks with an interplanar separation of 3.547 (1) Å. nih.gov
Table 2: Selected Crystallographic Data for Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₄N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4183 (9) |
| b (Å) | 8.2829 (10) |
| c (Å) | 15.375 (2) |
| β (°) | 93.273 (1) |
| V (ų) | 943.2 (2) |
Data sourced from Li et al. (2009). nih.gov
This technique is also crucial for understanding the coordination of this compound and its analogues in metal complexes, which is fundamental to their application in areas like catalysis and materials science. scirp.orgrsc.org
Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to determine the degree of crystallinity of a powdered sample. The method involves irradiating a sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline material.
In research involving this compound, PXRD is commonly employed to confirm the successful synthesis and phase purity of new materials. For example, in the study of multi-component crystals formed between 2,2'-bipyridine and aliphatic dicarboxylic acids, PXRD was used alongside SCXRD to characterize the resulting crystalline products. semanticscholar.orgmdpi.com Similarly, in the development of CsPbBr₃ perovskite nanocrystals engineered with a this compound ligand, XRD analysis confirmed that the cubic perovskite structure was maintained after the introduction of the ligand. rsc.org The diffraction peaks for both pristine and ligand-modified nanocrystals were observed at the same 2θ values, corresponding to the (100), (110), (200), (210), (211), and (220) planes of the cubic phase. rsc.org
Table 3: PXRD Peak Positions for CsPbBr₃ and BPY-CsPbBr₃ PNCs
| 2θ (°) | Corresponding Plane |
|---|---|
| 15.20 | (100) |
| 21.45 | (110) |
| 30.55 | (200) |
| 34.18 | (210) |
| 37.65 | (211) |
| 43.67 | (220) |
Data sourced from Kumar et al. (2024). rsc.org
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.
SEM is utilized to examine the morphology and particle size of materials synthesized using this compound. In the investigation of CsPbBr₃ perovskite nanocrystals modified with a this compound ligand, SEM images revealed that the nanocrystals possess a cubic morphology. rsc.org This observation is crucial for understanding how the ligand influences the growth and final structure of the nanocrystals, which in turn affects their physical and optical properties. rsc.org
Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through a specimen to form an image. TEM can provide much higher resolution than SEM, allowing for the visualization of fine details such as crystal lattice, morphology, and particle size at the nanoscale. nih.gov
In the study of this compound-engineered CsPbBr₃ perovskite nanocrystals, TEM analysis was employed to determine the crystal size and further confirm the morphology. rsc.org The TEM images showed that the pristine CsPbBr₃ PNCs had an average crystal size of approximately 11.5 nm, while the BPY-CsPbBr₃ PNCs had a slightly larger average size of around 15 nm. rsc.org This suggests that the this compound ligand may play a role in the nanocrystal growth process. rsc.org
Table 4: Average Crystal Size of CsPbBr₃ PNCs Determined by TEM
| Sample | Average Crystal Size (nm) |
|---|---|
| Pristine CsPbBr₃ PNCs | ~11.5 |
| BPY-CsPbBr₃ PNCs | ~15 |
Data sourced from Kumar et al. (2024). rsc.org
Analytical Techniques for Material Properties (Methodology Focus)
Elemental Analysis (EA, EDS, EDS mapping)
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For this compound (C₁₂H₈N₂O₄), this analysis verifies the purity and stoichiometry of the synthesized compound.
Detailed Research Findings: Elemental analysis is crucial for confirming the successful synthesis of this compound and its coordination complexes. For the pure ligand, the theoretical elemental composition is C 59.02%, H 3.30%, N 11.50%, and O 26.18%. Experimental values are expected to be in close agreement to validate the sample's purity. For instance, one study reported analytical values of C 59.09%, H 3.55%, and N 11.53%, which are consistent with the calculated percentages. google.com
In the context of metal-organic frameworks (MOFs) and other complexes, Energy-Dispersive X-ray Spectroscopy (EDS) and EDS mapping are employed to confirm the presence and distribution of the constituent elements, including the metal center and the elements from the this compound ligand. For example, in a vanadium-based MOF (V/BP-MOF), EDS analysis confirms the presence of vanadium, carbon, nitrogen, and oxygen, and EDS mapping illustrates their uniform distribution throughout the material's structure. frontiersin.org
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical Value (%) | Analytical Value (%) google.com |
|---|---|---|
| Carbon (C) | 59.02 | 59.09 |
| Hydrogen (H) | 3.30 | 3.55 |
| Nitrogen (N) | 11.50 | 11.53 |
| Oxygen (O) | 26.18 | - |
Mass Spectrometry (GC-MS, MALDI-TOF MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. It is particularly useful for confirming the identity of synthesized molecules and studying complex formation.
Detailed Research Findings: While Gas Chromatography-Mass Spectrometry (GC-MS) is less common for a non-volatile compound like this compound, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is well-suited for its analysis and the characterization of its derivatives. MALDI-TOF MS has been successfully used to ascertain the molecular weights of novel 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. researchgate.net For example, the sodium adducts ([M+Na]⁺) of these complex molecules were identified, confirming their successful synthesis. researchgate.net
In another study, Electrospray Ionization-Mass Spectrometry (ESI-MS) was utilized to identify a heteroleptic ruthenium complex incorporating the this compound ligand. researchgate.net Furthermore, ion mobility spectrometry, a technique often coupled with mass spectrometry, has been developed to differentiate between positional isomers of bipyridine dicarboxylic acid, including the 4,4'-isomer, which is challenging to distinguish by mass spectrometry alone due to identical mass-to-charge ratios. nih.gov
Table 2: MALDI-TOF MS Data for Bile Acid Methyl Ester Derivatives of this compound researchgate.net
| Compound | Observed m/z ([M+Na]⁺) |
|---|---|
| Dimethyl-3α,3'α-bis(2,2'-bipyridine-4,4'-dicarboxy)-5β,5'β-dicholan-24,24'-dioate | 585.50 |
| Derivative with methyl chenodeoxycholate | 601.74 |
| Derivative with methyl deoxycholate | 601.53 |
| Derivative with methyl cholate | 617.44 |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
BET analysis is a crucial technique for characterizing the surface area and porosity of materials, which is particularly relevant for MOFs and other porous structures synthesized using this compound as a linker.
Detailed Research Findings: The this compound ligand is frequently used in the synthesis of MOFs, and BET analysis is essential to evaluate their performance in applications like gas adsorption. For a vanadium-based MOF (V/BP-MOF), a specific surface area of 325 m²/g was determined. frontiersin.org In another example, a manganese-based 3D framework, [Mn₃(btdc)₃(bpy)₂]·4DMF, where a derivative of bipyridine was used, exhibited a BET surface area of 707 m²/g. mdpi.com A zirconium-based MOF, UiO-67(bipy), which incorporates a bipyridine dicarboxylic acid ligand, demonstrated a high BET surface area of up to 2500 m²/g. rsc.org Furthermore, an aluminum-based MOF, Al(OH)(bpydc) (MOF-253), showed a BET surface area of 2160 m²/g. nih.gov
Table 3: BET Surface Area of MOFs Incorporating this compound or its Derivatives
| Material | BET Surface Area (m²/g) | Reference |
|---|---|---|
| V/BP-MOF | 325 | frontiersin.org |
| [Mn₃(btdc)₃(bpy)₂]·4DMF | 707 | mdpi.com |
| UiO-67(bipy) | up to 2500 | rsc.org |
| Al(OH)(bpydc) (MOF-253) | 2160 | nih.gov |
Thermogravimetric Analysis (TGA) for Decomposition Studies
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. wikipedia.org It is widely used to study the thermal stability and decomposition behavior of this compound and its complexes.
Detailed Research Findings: TGA is instrumental in determining the thermal stability of materials containing this compound. For instance, a vanadium-based MOF (V/BP-MOF) was found to be stable up to 320°C, with significant weight loss occurring near this temperature, attributed to the decomposition of the organic linker. frontiersin.org In a study of CsPbBr₃ perovskite nanocrystals engineered with this ligand, TGA revealed a multi-stage weight loss, with the initial loss around 100°C corresponding to surface water evaporation. rsc.org The thermal stability of various metal complexes with Schiff base dye ligands has also been investigated using TGA, showing decomposition temperatures ranging from 260 to 277°C for the ligands themselves. nih.gov
Table 4: TGA Decomposition Data for Materials Containing this compound or Related Compounds
| Material | Decomposition Temperature (°C) | Notes | Reference |
|---|---|---|---|
| V/BP-MOF | ~320 | Decomposition of the this compound linker | frontiersin.org |
| Ligand 2a (azo group-containing Schiff base) | 277 | Onset of decomposition | nih.gov |
| Ligand 2b (azo group-containing Schiff base) | 260 | Onset of decomposition | nih.gov |
| Ligand 2c (azo group-containing Schiff base) | 268 | Onset of decomposition | nih.gov |
Future Research Directions and Emerging Trends
Exploration of Novel Coordination Architectures
The synthesis of coordination polymers and metal-organic frameworks (MOFs) using dcbpy (B11939525) as a primary building block is a mature field, yet significant opportunities for innovation remain. Future research is trending towards the construction of highly complex and multifunctional coordination architectures with unprecedented topologies and properties.
A key direction is the development of heterometallic frameworks. By incorporating multiple, distinct metal ions into a single structure with dcbpy, researchers aim to create materials with synergistic properties. For instance, combining lanthanide (Ln) and transition metals (e.g., Cu(II), Co(II)) can lead to materials with unique magnetic and luminescent properties. acs.orgacs.org The subtle differences in ionic radii and coordination preferences of various metal ions allow for fine-tuning of the final structure, moving from one-dimensional chains to intricate three-dimensional networks. acs.org Researchers are exploring how reaction conditions, such as temperature and solvent systems, can be precisely controlled to guide the self-assembly process and isolate novel phases, including chiral frameworks from achiral precursors. acs.org
Future efforts will likely focus on designing MOFs with dynamic structures, where the coordination environment can change in response to external stimuli, and on creating interpenetrated frameworks with controlled porosity for selective gas storage and separation, particularly for CO2. frontiersin.orgmdpi.com The exploration of new topologies, beyond the common ones, remains a significant goal, as novel network structures can lead to emergent material properties. acs.org
Integration into Advanced Hybrid Materials Systems
The integration of dcbpy into organic-inorganic hybrid materials is a rapidly expanding frontier, particularly in the realm of optoelectronics. The compound's ability to act as a molecular bridge or surface passivating agent is being leveraged to enhance the performance and stability of next-generation devices.
A prominent emerging trend is the use of dcbpy and its derivatives as interfacial layers in perovskite solar cells (PSCs). nih.govresearchgate.netresearchgate.net Future research will focus on engineering the interface between the perovskite active layer and the electron transport layer (like SnO2) to passivate defects, improve energy level alignment, and facilitate more efficient charge transfer. nih.govresearchgate.net The dual functionality of dcbpy is critical here: its carboxylic acid groups can anchor to the metal oxide surface, while the bipyridine unit can coordinate with uncoordinated lead ions in the perovskite, effectively "healing" surface defects that impede performance and long-term stability. nih.govresearchgate.netresearchgate.net
Furthermore, dcbpy is being explored as a surface ligand to enhance the properties of cesium lead halide perovskite nanocrystals. rsc.org By coordinating to the nanocrystal surface, dcbpy can reduce surface defects, leading to a significant increase in photoluminescence quantum yield (PLQY) and improved stability, which are crucial for applications in stable and efficient displays and LEDs. rsc.org The future in this area involves designing new dcbpy-based ligands to further optimize the optical properties and durability of these quantum dots for various optoelectronic applications. rsc.orgnih.govmdpi.commdpi.com
| Application Area | Role of 2,2'-Bipyridine-4,4'-dicarboxylic acid | Projected Improvement |
| Perovskite Solar Cells | Interfacial modifier between perovskite and SnO2 layers. | Enhanced power conversion efficiency (PCE) and long-term stability. nih.govresearchgate.net |
| Perovskite Nanocrystals | Surface passivating ligand. | Increased photoluminescence quantum yield (PLQY) and material stability. rsc.org |
| Dye-Sensitized Solar Cells | Anchoring ligand for photosensitizer dyes. ossila.com | Improved adsorption stability and electronic coupling. ossila.com |
| Metal-Organic Frameworks | Organic linker for CO2 capture. frontiersin.orgmdpi.com | Higher adsorption capacity and selectivity. |
Rational Design for Specific Catalytic Transformations
The application of dcbpy-based complexes in catalysis is well-established, but future research is moving towards the rational design of catalysts for highly specific transformations. This involves a more deliberate and predictive approach to creating active sites within a molecular or material framework.
An emerging trend is the use of dcbpy-containing MOFs as platforms for catalysis. The open bipyridine sites within a robust framework, such as those based on Zr(IV), can be post-synthetically metalated with catalytic species like Palladium (Pd). rsc.org This strategy allows for the creation of highly active and, crucially, recyclable heterogeneous catalysts for reactions such as Suzuki-Miyaura cross-coupling. rsc.org Future work will likely expand this concept to other important organic transformations and explore the influence of the MOF's pore environment on catalytic selectivity and activity.
Another key area is in photocatalysis, particularly for CO2 reduction and solar fuel production. mdpi.commdpi.com Dcbpy is a critical component in many molecular photosensitizers and catalysts. The rational design of new heterometallic coordination polymers incorporating dcbpy is being explored to enhance the catalytic performance for CO2 cycloaddition at ambient pressure. sigmaaldrich.com Future designs will focus on optimizing the electronic properties of the dcbpy ligand and the coordination environment of the metal center to improve light absorption, charge separation, and the efficiency of the catalytic cycle. The development of coordination polyamides incorporating dcbpy-metal complexes for electrochemical CO2 reduction also represents a promising avenue. escholarship.org
Development of Smart Responsive Materials
A significant future direction is the incorporation of dcbpy into "smart" materials that can respond to external stimuli such as light, pH, temperature, or the presence of specific chemical species. nih.govmdpi.com While the broader field of stimuli-responsive polymers is well-developed, its specific application to dcbpy-based systems is an emerging area with considerable potential.
The inherent chromic properties of bipyridine derivatives, particularly viologens, which can change color upon reduction, offer a foundation for developing new sensor materials. mdpi.com By integrating the dcbpy unit into larger polymeric or supramolecular assemblies, it may be possible to create materials whose optical or electronic properties change in response to environmental triggers. For example, a change in pH could alter the protonation state of the carboxylic acid groups, which in turn could influence the coordination state and electronic structure of a metal complex, leading to a measurable response.
Future research will focus on designing dcbpy-based coordination polymers and hybrid materials that exhibit switchable luminescence, magnetic properties, or porosity. For instance, guest molecules within the pores of a MOF could trigger a structural transformation, altering the material's properties. The development of materials that respond to CO2 is particularly attractive, potentially leading to new systems for carbon capture or CO2-triggered release applications.
Synergistic Experimental and Computational Research Approaches
The complexity of the systems being designed with dcbpy necessitates a move beyond trial-and-error synthesis. The future of this field lies in the deep integration of experimental and computational methods to guide the discovery and optimization of new materials. rsc.orgnih.gov
Computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting the structures and electronic properties of dcbpy-based complexes and materials. mdpi.com These theoretical studies can provide invaluable insights into reaction mechanisms, helping to rationally design more efficient catalysts. For example, computational analysis can be used to understand how modifications to the dcbpy ligand affect the energy barriers of catalytic cycles, as has been explored for rhodium-catalyzed methanol (B129727) carbonylation using a dcbpy derivative. researchgate.net
This synergistic approach allows researchers to screen potential ligand designs and predict material properties before undertaking complex and time-consuming experimental work. Future trends will see an even tighter feedback loop between computational prediction and experimental validation. This will accelerate the design of novel coordination architectures with tailored properties, the optimization of hybrid materials for specific optoelectronic applications, and the development of highly selective and active catalysts. nih.govmdpi.com This combined approach is essential for unraveling complex phenomena, such as charge transfer dynamics at interfaces in solar cells or the precise mechanism of action in a new catalyst. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 2,2'-bipyridine-4,4'-dicarboxylic acid, and what are their limitations?
The compound is typically synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine. Traditional methods use KMnO₄ but yield <40% due to over-oxidation side reactions . An improved method employs dichromate acid (H₂CrO₄), achieving 85% yield by optimizing reaction conditions (e.g., controlled temperature and stoichiometry). Post-synthesis purification involves recrystallization from aqueous ethanol to remove chromium byproducts . Challenges include handling toxic oxidants and ensuring complete removal of residual metals.
Q. How does this compound function as a ligand in dye-sensitized solar cells (DSSCs)?
The dicarboxylic acid groups anchor Ru(II) complexes to TiO₂ surfaces via ester linkages, facilitating electron injection into the semiconductor. For example, Ru(dcbpy)(L)(NCS)₂ complexes (dcbpy = this compound, L = ancillary ligands) exhibit broad absorption in the visible range (λₐᵦₛ ~550 nm) and long excited-state lifetimes (~100 ns), critical for efficient charge transfer . Key characterizations include UV-vis spectroscopy, cyclic voltammetry (to determine redox potentials), and transient absorption spectroscopy to probe electron dynamics .
Q. What safety precautions are required when handling this compound in the laboratory?
The compound is classified as a skin/eye irritant (GHS Category 2/2A) and respiratory irritant (Category 3). Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation of dust. Spills should be contained with inert absorbents and disposed of as hazardous waste. Emergency procedures include flushing affected skin/eyes with water for 15 minutes and seeking medical attention for persistent symptoms .
Advanced Research Questions
Q. How can ligand modifications of this compound enhance CO₂ adsorption in metal-organic frameworks (MOFs)?
Substituting 15% of biphenyl-4,4'-dicarboxylic acid (BPDC) with 2,2'-bipyridine-5,5'-dicarboxylic acid (BipyDC) in Al-MOFs increases CO₂ uptake by 30% at 1 bar due to stronger Lewis acid-base interactions between CO₂ and the bipyridine nitrogen lone pairs . Characterization involves gas adsorption isotherms, X-ray diffraction (to confirm framework integrity), and DFT calculations to map binding sites .
Q. What experimental strategies resolve contradictions in reported photocatalytic efficiencies of Ru(II)-dcbpy complexes?
Discrepancies arise from variations in dye loading, electrolyte composition, and TiO₂ morphology. Methodological solutions include:
- Surface Passivation : Treating TiO₂ with TiCl₄ to reduce recombination sites.
- Electrolyte Optimization : Using binary ionic liquids (e.g., PMII/EMIB(CN)₄) to enhance charge transport .
- Spectroscopic Validation : Employing intensity-modulated photovoltage spectroscopy (IMVS) to quantify recombination rates .
Q. How does derivatization of this compound improve its utility in optoelectronic materials?
Conversion to dimethyl esters (e.g., dimethyl 2,2′-bipyridine-4,4′-dicarboxylate) enhances solubility in organic solvents for solution-processed devices. The ester derivatives exhibit blue-shifted absorption (λₐᵦₛ ~450 nm) and higher photoluminescence quantum yields (PLQY ~75%) compared to the parent acid, attributed to reduced intermolecular hydrogen bonding . Synthesis involves refluxing with thionyl chloride (SOCl₂) followed by esterification with methanol .
Methodological Insights
Q. What techniques are critical for characterizing coordination polymers derived from this compound?
- Single-Crystal X-ray Diffraction : Resolves zwitterionic forms (protonated N, deprotonated COOH) and ligand torsion angles (e.g., 72.6° in Cu(II) frameworks) .
- FTIR Spectroscopy : Confirms carboxylate binding modes (νₐₛ(COO⁻) ~1600 cm⁻¹, νₛ(COO⁻) ~1400 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >300°C for most MOFs) .
Q. How can researchers mitigate low yields in large-scale syntheses of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
